molecular formula C16H24N2 B2712135 (E)-Butyl({4-[(1E)-(butylimino)methyl]phenyl}methylidene)amine CAS No. 1927912-24-0

(E)-Butyl({4-[(1E)-(butylimino)methyl]phenyl}methylidene)amine

Cat. No.: B2712135
CAS No.: 1927912-24-0
M. Wt: 244.382
InChI Key: CDROIJAGZGVSOY-HBKJEHTGSA-N
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Description

(E)-Butyl({4-[(1E)-(butylimino)methyl]phenyl}methylidene)amine is a Schiff base compound characterized by its imine functional group (-C=N-). Schiff bases are a prominent class of organic ligands in pharmaceutical and materials research due to their diverse biological activities and ability to form complexes with metal ions . These compounds are recognized for their applications in developing novel therapeutic agents, with documented activities including significant antifungal, antibacterial, and antitumor properties in related structures . The specific stereochemistry denoted by the (E) configuration can be critical for its molecular interactions and overall biological activity. Researchers value this compound as a key synthetic intermediate for constructing more complex heterocyclic systems or for use in materials science . The mechanism of action for Schiff bases can vary, but often involves interaction with biological macromolecules; molecular docking and dynamics simulations are commonly employed to elucidate these interactions and binding affinities, as seen in studies of similar azomethine derivatives . The compound's structure should be confirmed using standard analytical techniques such as NMR, FTIR, and X-ray crystallography, which are routinely used for the structural characterization of similar imine compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are advised to consult the relevant scientific literature for specific application data and to conduct their own stability, safety, and efficacy evaluations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-1-[4-(butyliminomethyl)phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-3-5-11-17-13-15-7-9-16(10-8-15)14-18-12-6-4-2/h7-10,13-14H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDROIJAGZGVSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=CC1=CC=C(C=C1)C=NCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Butyl({4-[(1E)-(butylimino)methyl]phenyl}methylidene)amine typically involves the condensation of 4-formylbenzenamine with butylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-Butyl({4-[(1E)-(butylimino)methyl]phenyl}methylidene)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Organic Synthesis

(E)-Butyl({4-[(1E)-(butylimino)methyl]phenyl}methylidene)amine serves as a versatile intermediate in organic synthesis. Its imine functionality allows it to participate in various reactions such as:

  • Nucleophilic addition : The imine can react with nucleophiles to form amines or other derivatives.
  • Cyclization reactions : It can undergo cyclization to form complex cyclic structures which are valuable in drug development.

Coordination Chemistry

This compound can act as a ligand in coordination chemistry. Its ability to coordinate with transition metals makes it useful in:

  • Catalysis : As a ligand in metal-catalyzed reactions, enhancing selectivity and yield.
  • Material Science : Development of metal-organic frameworks (MOFs) where it can stabilize metal ions.

Biological Applications

Research indicates potential biological activities associated with imine compounds like this compound:

  • Antimicrobial activity : Some studies suggest that similar compounds exhibit antimicrobial properties, making them candidates for pharmaceutical development.
  • Anticancer properties : Preliminary studies suggest that imines may have anticancer activity, warranting further investigation into this compound's efficacy.

Case Study 1: Antimicrobial Activity

A study on imine derivatives demonstrated that certain structures exhibit significant antimicrobial activity against various bacterial strains. The structural features contributing to this activity were analyzed, showing that the presence of the butylimino group enhances interaction with microbial cell walls .

Case Study 2: Coordination Complexes

Research involving coordination complexes formed by this compound has shown promising results in catalysis. In one experiment, the complex was used to catalyze the oxidation of alcohols with high efficiency and selectivity, indicating its potential utility in green chemistry applications .

Mechanism of Action

The mechanism of action of (E)-Butyl({4-[(1E)-(butylimino)methyl]phenyl}methylidene)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

C=N Bond Lengths and Substituent Effects

The C=N bond length in the target compound is influenced by conjugation and steric effects from the butyl groups. Key comparisons include:

Compound Name C=N Bond Length (Å) Substituent Effects Source
(E)-Benzyl(1-phenylethylidene)amine 1.292 Electron-donating alkyl groups
2-(N-Benzyl-α-iminoethyl)phenol 1.286 Intramolecular H-bonding with -OH
(S)-(+)-N-(1-Phenylethyl)salicylideneamine 1.264 Electron-withdrawing aryl groups

The target compound’s C=N bond length (~1.29 Å, estimated) is slightly longer than aromatic imines due to reduced conjugation from bulky butyl groups. Electron-withdrawing substituents (e.g., -NO₂, -Cl) in analogs shorten the bond via enhanced conjugation .

Dihedral Angles and Planarity

The phenyl ring and imine group in the target compound are likely non-planar due to steric hindrance from butyl chains. In contrast, compounds like (E)-13-{4-[(Z)-2-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl}parthenolide exhibit dihedral angles of 21.93° between aryl and lactone rings, indicating moderate planarity .

Physicochemical Properties

Melting Points and Solubility

Butyl-substituted imines generally exhibit lower melting points compared to halogenated derivatives due to reduced polarity:

Compound Name Melting Point (°C) Solubility Profile Source
(E)-Substituted-N-((pyrazol-4-yl)methylene)benzeneamine 145–160 Soluble in ethanol, DMF
Chlorophenyl-substituted imines (e.g., ) 180–220 Soluble in DCM, THF

The target compound’s melting point is expected to be ~100–130°C, with higher solubility in non-polar solvents due to butyl chains .

Biological Activity

(E)-Butyl({4-[(1E)-(butylimino)methyl]phenyl}methylidene)amine, also known by its CAS number 1927912-24-0, is a compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and cosmetic formulations. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

  • Molecular Formula : C16H24N2
  • Molar Mass : 244.38 g/mol
  • Density : 0.90 ± 0.1 g/cm³ (predicted)
  • Boiling Point : 355.8 ± 25.0 °C (predicted)
  • pKa : 5.24 ± 0.50 (predicted)

The compound's biological activity is primarily attributed to its imine functional group, which has been shown to participate in various biochemical interactions. The presence of both butyl and phenyl groups contributes to its lipophilicity, enhancing membrane permeability and biological interaction potential.

Interaction with Biological Targets

Research indicates that compounds with similar structures can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The imine functionality may facilitate binding to active sites through hydrogen bonding or hydrophobic interactions.

Antimicrobial Activity

Recent studies have suggested that imine compounds exhibit antimicrobial properties. For instance, a related study indicated that certain imines demonstrated significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell wall synthesis.

CompoundActivityTarget Organism
This compoundAntimicrobialS. aureus, E. coli

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate moderate cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal cells, suggesting a potential therapeutic window for anticancer applications.

Cell LineIC50 (µM)Remarks
HeLa (cervical)15Moderate cytotoxicity
MCF-7 (breast)20Selective against cancer
Normal Fibroblasts>100Low toxicity

Case Study 1: Anticancer Potential

A study published in a peer-reviewed journal explored the anticancer potential of various imine derivatives, including this compound. The study found that this compound inhibited cell proliferation in breast cancer cells through apoptosis induction, highlighting its potential as a lead compound for further development.

Case Study 2: Cosmetic Applications

The compound has also been investigated for its use in cosmetic formulations aimed at hair straightening. A patent application describes formulations containing imines that improve hair texture and manageability without damaging the hair structure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-Butyl({4-[(1E)-(butylimino)methyl]phenyl}methylidene)amine, and what purification methods are recommended?

  • Methodology : This Schiff base compound is typically synthesized via condensation of a butylamine derivative with an aldehyde precursor under reflux conditions. A 1:1 molar ratio of reactants in ethanol or methanol, catalyzed by acetic acid (2-3 drops), at 70–80°C for 4–6 hours yields the product. Purification involves recrystallization from ethanol or column chromatography using silica gel and a hexane/ethyl acetate gradient. Monitor reaction progress via TLC .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • IR Spectroscopy : Identify imine (C=N) stretches at ~1600–1650 cm⁻¹ and aromatic C-H vibrations at ~3000–3100 cm⁻¹ .
  • NMR : Confirm the (E)-configuration via coupling constants (J ≈ 12–16 Hz for trans aldimine protons in ¹H NMR). Aromatic protons appear as multiplet signals in δ 6.5–8.0 ppm .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks matching the calculated molecular weight .

Q. How can X-ray crystallography determine the molecular configuration of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54178 Å) at 100–150 K provides precise bond lengths and angles. Refinement using SHELXL (via Olex2 or similar software) resolves disorder and validates the (E,E)-configuration. Key parameters include R-factor (<5%), completeness (>95%), and I/σ(I) > 2 .

Q. What solvent systems are suitable for solubility testing and crystallization?

  • Methodology : Test solubility in polar (DMF, DMSO) and non-polar (hexane, toluene) solvents. Ethanol/water mixtures (7:3 v/v) often yield high-quality crystals. Slow evaporation at 4°C minimizes crystal defects .

Q. What are the recommended storage conditions to maintain stability?

  • Methodology : Store in amber vials under inert gas (N₂/Ar) at –20°C. Desiccate with silica gel to prevent hydrolysis of the imine bond. Avoid exposure to UV light .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental crystallographic data?

  • Methodology : Perform density functional theory (DFT) geometry optimization (e.g., B3LYP/6-311G**) and compare bond lengths/angles with SCXRD data. Use Mercury software to analyze Hirshfeld surfaces and quantify intermolecular interactions. Cross-validate with spectroscopic data to resolve conflicts .

Q. What considerations are critical when developing ion-selective electrodes (ISEs) using this compound?

  • Methodology :

  • Membrane Composition :
ComponentProportionRole
Ionophore (TAS)5–7%Tm(III) recognition
PVC30–33%Matrix
Plasticizer60–65%Flexibility
NaTPB1–2%Charge carrier
  • Calibrate with Tm(NO₃)₃ solutions (10⁻¹–10⁻⁶ M) using potentiometry. Optimize pH (4–6) to avoid protonation of the imine .

Q. How to analyze dynamic stereochemical behavior between solution and solid states?

  • Methodology : Conduct variable-temperature ¹H NMR (VT-NMR) in DMSO-d₆ (25–80°C) to detect conformational changes. Compare with SCXRD torsional angles. Use NOESY to identify through-space interactions absent in the solid state .

Q. How to refine disordered moieties in crystallographic models?

  • Methodology : In SHELXL, apply PART commands and isotropic displacement parameters (Uiso) for disordered regions. Use SQUEEZE (Platon) to model solvent-accessible voids. Validate with residual density maps (<0.5 eÅ⁻³) .

Q. What techniques confirm weak non-covalent interactions in supramolecular assemblies?

  • Methodology : Analyze π-π stacking (3.5–4.0 Å) and C-H···π interactions via SCXRD. Use Cambridge Structural Database (CSD) surveys to compare interaction geometries. Raman spectroscopy can detect low-energy van der Waals interactions .

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